

The Biphasic Nature of 2-Aminoethoxydiphenyl Borate (2-APB): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoethoxydiphenyl borate

Cat. No.: B055388

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethoxydiphenyl borate (2-APB) is a widely utilized pharmacological agent in the study of intracellular calcium (Ca^{2+}) signaling. Initially identified as an inhibitor of the inositol 1,4,5-trisphosphate receptor (IP_3R), its pharmacological profile has been revealed to be far more complex. 2-APB exhibits a characteristic biphasic, or dual, effect on store-operated calcium entry (SOCE), potentiating it at low concentrations and inhibiting it at higher concentrations.^[1] Furthermore, it modulates the activity of a wide array of Transient Receptor Potential (TRP) channels, acting as both an agonist and an antagonist depending on the specific channel subtype. This technical guide provides an in-depth exploration of the multifaceted and dose-dependent actions of 2-APB, its underlying molecular mechanisms, and key experimental considerations for its use in research and drug development.

Core Mechanisms of Action: A Biphasic Profile

The most prominent feature of 2-APB is its concentration-dependent modulation of SOCE, a crucial Ca^{2+} influx pathway activated by the depletion of endoplasmic reticulum (ER) Ca^{2+} stores. This process is primarily mediated by the interaction of the ER Ca^{2+} sensor, stromal interaction molecule (STIM), and the plasma membrane Ca^{2+} channel, Orai.^[1]

At low concentrations (typically $\leq 10 \mu\text{M}$), 2-APB potentiates SOCE. This enhancement is thought to occur through a direct action on the open Orai1 channel pore, causing it to dilate

and thereby increasing Ca^{2+} conductance.[\[1\]](#)

At higher concentrations (generally $\geq 30\text{-}50 \mu\text{M}$), 2-APB inhibits SOCE. This inhibition is multifaceted and can involve:

- Preventing the formation of STIM1 puncta, which are essential for activating Orai channels.
[\[1\]](#)
- Disrupting the functional coupling between STIM1 and Orai1.[\[1\]](#)
- Directly blocking the Orai1 channel.[\[2\]](#)

It is crucial to note that these effects on SOCE are largely independent of 2-APB's action on IP_3 receptors.[\[1\]](#)

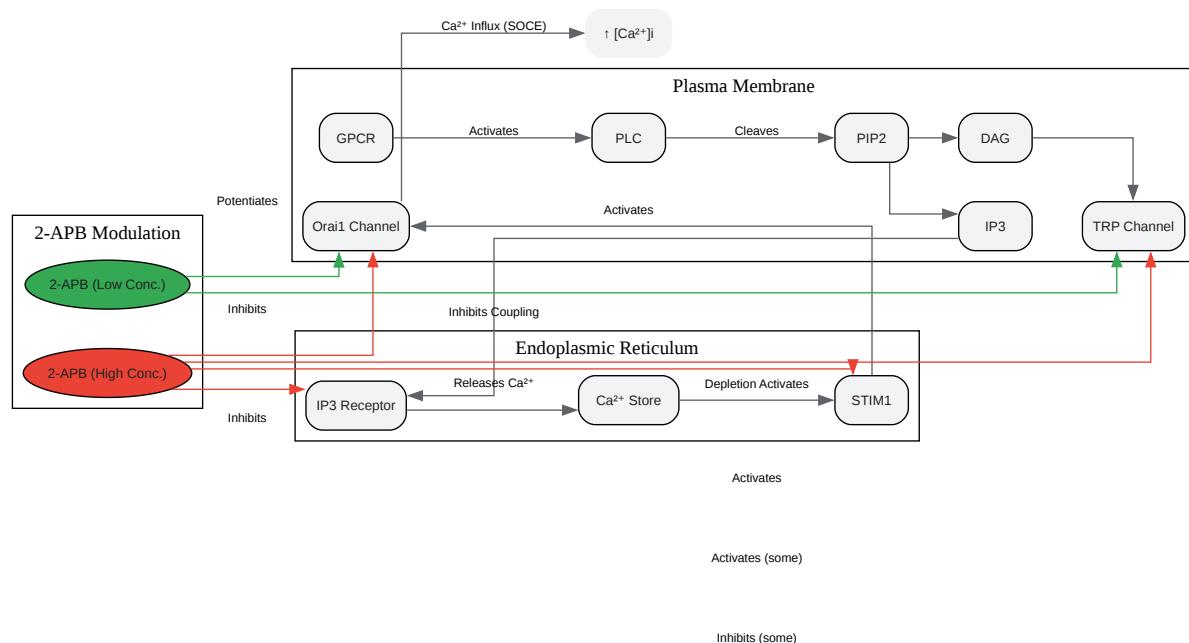
Quantitative Data on 2-APB's Molecular Targets

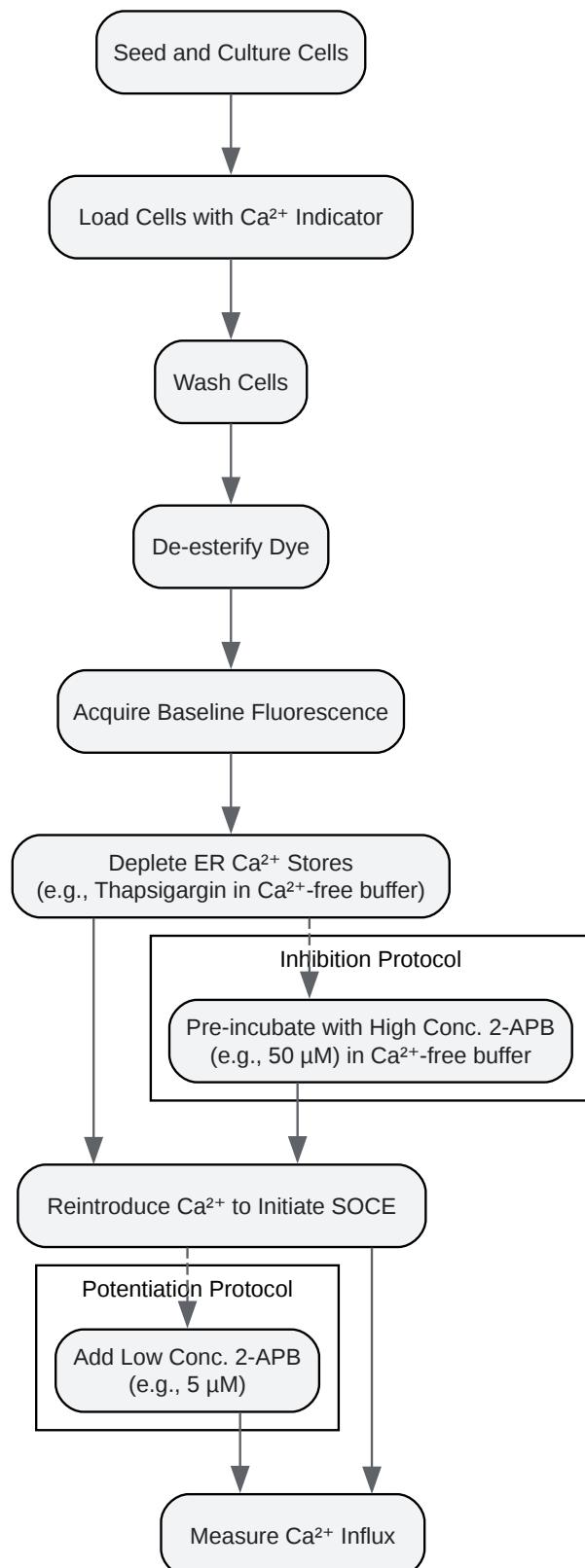
The following tables summarize the quantitative effects of 2-APB on its primary molecular targets. These values can vary depending on the cell type and experimental conditions.

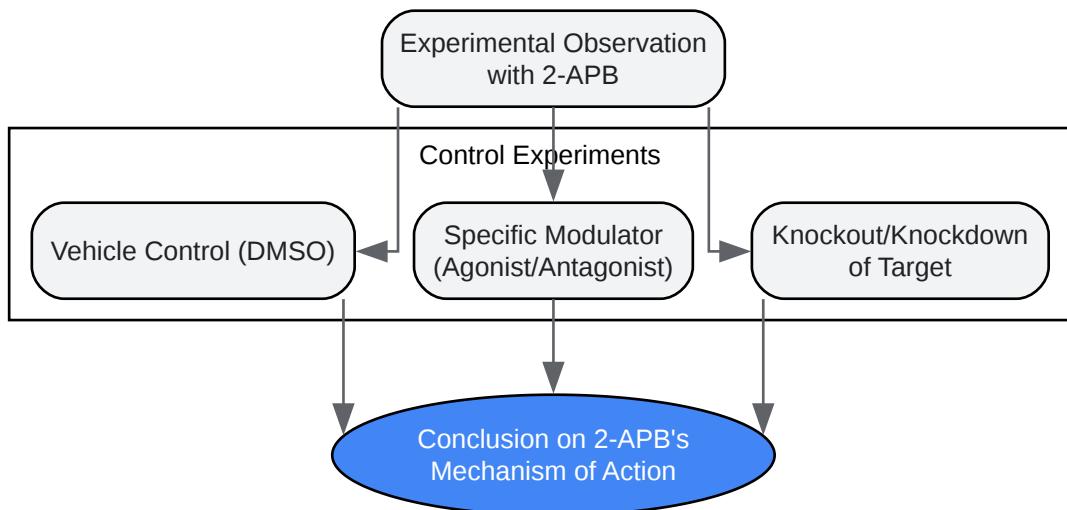
Table 1: Biphasic Effects of 2-APB on Store-Operated Ca^{2+} Entry (SOCE)

Effect	Concentration Range	Key Molecular Targets	Reference
Potentiation	$\leq 10 \mu\text{M}$	Orai1	[1]
Inhibition	$\geq 30\text{-}50 \mu\text{M}$	STIM1, Orai1	[1] [2]

Table 2: Effects of 2-APB on IP_3 Receptors


Action	IC_{50}	Notes	Reference
Antagonist	42 μM	Inhibits IP_3 -induced Ca^{2+} release.	[3]


Table 3: Modulatory Effects of 2-APB on TRP Channels


TRP Channel Subtype	Action	EC ₅₀ / IC ₅₀	Reference
TRPV1	Activation	-	[4][5]
TRPV2	Activation	18 μ M (rat), 22 μ M (mouse)	[4][5][6]
TRPV3	Activation	EC ₅₀ of 28 μ M	[4][5][7]
TRPC3	Inhibition	Micromolar concentrations	[8]
TRPC5	Inhibition	IC ₅₀ of 20 μ M	[8][9]
TRPC6	Inhibition	Micromolar concentrations	[8]
TRPM2	Inhibition	-	[8]
TRPM3	Inhibition	-	[8]
TRPM7	Inhibition	IC ₅₀ in the 70–170 μ M range	[8][10]

Signaling Pathways Modulated by 2-APB

The complex pharmacology of 2-APB allows it to intersect with multiple critical signaling pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms underlying inhibition of STIM1-Orai1-mediated Ca²⁺ entry induced by 2-aminoethoxydiphenyl borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2APB, 2-aminoethoxydiphenyl borate, a membrane-penetrable modulator of Ins(1,4,5)P₃-induced Ca²⁺ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminoethoxydiphenyl borate as a common activator of TRPV1, TRPV2, and TRPV3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Aminoethoxydiphenyl Borate Activates and Sensitizes the Heat-Gated Ion Channel TRPV3 | Journal of Neuroscience [jneurosci.org]
- 8. 2-Aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Block of TRPC5 channels by 2-aminoethoxydiphenyl borate: a differential, extracellular and voltage-dependent effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminoethyl diphenyl borinate (2-APB) inhibits TRPM7 channels through an intracellular acidification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biphasic Nature of 2-Aminoethoxydiphenyl Borate (2-APB): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055388#understanding-the-biphasic-effects-of-2-aminoethoxydiphenyl-borate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com